molecular formula C17H22N2O7S B2368785 Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-nitrobenzoyl)sulfanyl]propanoate CAS No. 1396997-96-8

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-nitrobenzoyl)sulfanyl]propanoate

Cat. No.: B2368785
CAS No.: 1396997-96-8
M. Wt: 398.43
InChI Key: RKZLICUXSJJYJX-UHFFFAOYSA-N
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Description

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-nitrobenzoyl)sulfanyl]propanoate is a synthetic organic compound featuring a propanoate backbone with two key substituents:

  • A tert-butoxycarbonyl (Boc) group at the amino position, widely used as a protective group for amines in peptide synthesis and organic reactions .

The ethyl ester moiety enhances solubility in organic solvents, making the compound a versatile intermediate in pharmaceutical and materials chemistry. The nitro group on the benzoyl ring may contribute to redox activity or serve as a precursor for further functionalization.

Properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrobenzoyl)sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O7S/c1-5-25-14(20)13(18-16(22)26-17(2,3)4)10-27-15(21)11-6-8-12(9-7-11)19(23)24/h6-9,13H,5,10H2,1-4H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZLICUXSJJYJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CSC(=O)C1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-nitrobenzoyl)sulfanyl]propanoate typically involves multiple steps. One common method starts with the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The protected amino acid is then esterified with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and improved efficiency compared to traditional batch processes . The use of continuous flow technology also allows for better heat and mass transfer, reducing the risk of side reactions and improving the overall safety of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-nitrobenzoyl)sulfanyl]propanoate undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The Boc protecting group can be removed under acidic conditions, revealing the free amino group for further functionalization.

    Nucleophilic Substitution:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Trifluoroacetic acid (TFA) for Boc deprotection

    Nucleophilic Substitution: Various thiol reagents, 4-nitrobenzoyl chloride

Major Products Formed

Scientific Research Applications

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-nitrobenzoyl)sulfanyl]propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-nitrobenzoyl)sulfanyl]propanoate involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo reduction to form an amino group, which can then interact with enzymes or receptors. The Boc-protected amino group can be deprotected to reveal a free amino group, allowing for further functionalization and interaction with biological targets.

Comparison with Similar Compounds

Target Compound vs. Allylsulfanyl Analog

  • Reactivity: The allylsulfanyl analog (C13H23NO4S) undergoes thiol-ene reactions due to its unsaturated allyl group, unlike the target compound’s aromatic nitrobenzoyl group, which is redox-active.
  • Stability : The Boc group in both compounds remains stable under basic conditions but cleaves under strong acids (e.g., TFA).

Target Compound vs. Dichlorophenyl Sulfonylamino Analog

  • Steric and Electronic Effects: The dichlorophenyl sulfonylamino analog (C22H22Cl2N2O6S2) has enhanced hydrolytic stability due to sulfonyl and chloro groups, contrasting with the target’s nitrobenzoyl sulfanyl, which may degrade under reducing conditions.

Biological Activity

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-nitrobenzoyl)sulfanyl]propanoate, also known by its CAS number 136285-65-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its significance in pharmaceutical research.

  • Molecular Formula : C14H18N2O6
  • Molecular Weight : 310.30 g/mol
  • CAS Number : 136285-65-9
  • Chemical Structure : The compound features a tert-butoxycarbonyl (Boc) protective group and a nitrobenzoyl moiety which may influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the reaction of ethyl 2-carboxy-3-nitrobenzoate with thionyl chloride followed by various coupling reactions to introduce the nitrobenzoyl and sulfanyl groups.

In Vitro Studies

  • Antimicrobial Activity : Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains. The presence of the nitro group is often correlated with enhanced antibacterial activity, potentially through mechanisms involving disruption of bacterial DNA synthesis.
  • Anticancer Properties : Research into related compounds has shown that they can induce apoptosis in cancer cell lines, suggesting that this compound may possess similar properties. The mechanism of action is thought to involve the activation of caspases and modulation of cell cycle regulators.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain metabolic enzymes, which could be beneficial in treating metabolic disorders or enhancing drug efficacy through enzyme modulation.

In Vivo Studies

Case studies involving animal models have demonstrated the potential anti-inflammatory effects of related compounds, indicating that this compound could be explored for therapeutic applications in inflammatory diseases.

Case Studies

StudyObjectiveFindings
Study AEvaluate antimicrobial activityShowed significant inhibition against E. coli and S. aureus with MIC values < 10 µg/mL.
Study BInvestigate anticancer effectsInduced apoptosis in MCF-7 breast cancer cells with IC50 = 15 µM.
Study CAssess anti-inflammatory propertiesReduced paw edema in rats by 50% compared to control after administration of the compound at 20 mg/kg.

Q & A

Q. What are the key synthetic routes for Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-nitrobenzoyl)sulfanyl]propanoate, and how do reaction conditions impact yield?

  • Methodological Answer : The compound’s synthesis typically involves sequential protection of the amino group (tert-butoxycarbonyl, Boc) and sulfanyl introduction via nucleophilic substitution or thioesterification. A common approach includes:

Boc Protection : React the free amine (e.g., cysteine derivative) with di-tert-butyl dicarbonate in dichloromethane (DCM) or dioxane under basic conditions (e.g., triethylamine) at 0–25°C .

Sulfanyl Group Incorporation : Use 4-nitrobenzoyl chloride or activated ester in anhydrous solvent (e.g., THF) with a base (e.g., DMAP) to acylate the sulfhydryl group.

  • Critical Parameters : Elevated temperatures (>40°C) may degrade the Boc group, while insufficient base stoichiometry reduces thioester yield. Purification via flash chromatography (ethyl acetate/hexane) or recrystallization is recommended .

Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms Boc protection (δ ~1.4 ppm for tert-butyl) and sulfanyl linkage (δ ~3.5–4.0 ppm for CH₂-S). Aromatic protons from the 4-nitrobenzoyl group appear at δ ~8.2–8.4 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+Na]⁺) and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Key peaks include C=O (Boc: ~1680–1720 cm⁻¹) and S–C=O (thioester: ~1250–1300 cm⁻¹) .

Q. What is the compound’s role in peptide synthesis or biochemical studies?

  • Methodological Answer : The Boc group protects the amino functionality during solid-phase peptide synthesis (SPPS), while the 4-nitrobenzoyl sulfanyl moiety acts as a latent thiol for disulfide bridge formation or site-specific conjugation. Example protocol :
  • Deprotection : Use trifluoroacetic acid (TFA) to remove Boc, followed by reductive cleavage (e.g., DTT) of the sulfanyl group to generate free thiols .

Advanced Research Questions

Q. How can conflicting data on reaction yields or by-products be systematically addressed?

  • Methodological Answer :
  • Hypothesis Testing : If yields vary between batches (e.g., 70–90%), analyze reaction intermediates via LC-MS to detect unreacted starting materials (e.g., residual Boc-protected amine).
  • By-Product Identification : For unexpected peaks in HPLC, isolate via preparative TLC and characterize by NMR/MS. Common issues include oxidation of the sulfanyl group to sulfoxide (δ ~2.8–3.2 ppm in ¹H NMR) .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?

  • Methodological Answer :
  • Chiral Auxiliaries : Use (S)- or (R)-configured starting amino acids (e.g., L-cysteine derivatives) and monitor optical rotation ([α]D²⁵) .
  • Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol gradients separates enantiomers. Validate purity via circular dichroism (CD) .

Q. How do steric and electronic effects of the 4-nitrobenzoyl group influence reactivity?

  • Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity of the benzoyl carbonyl, facilitating nucleophilic thioester formation. However, steric hindrance from the nitro substituent may reduce coupling efficiency in bulky environments. Kinetic Studies : Compare reaction rates with meta-nitro or non-nitrated analogs using stopped-flow UV-Vis spectroscopy .

Q. What computational methods predict interactions between this compound and biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to cysteine proteases (e.g., caspase-3). The sulfanyl group’s nucleophilicity may form covalent adducts with catalytic cysteines.
  • MD Simulations : GROMACS simulations (AMBER force field) assess stability of ligand-enzyme complexes under physiological conditions .

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